3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
CAS No.: 2064-82-6
Cat. No.: VC8088371
Molecular Formula: C7H7F3O2S
Molecular Weight: 212.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2064-82-6 |
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Molecular Formula | C7H7F3O2S |
Molecular Weight | 212.19 g/mol |
IUPAC Name | 3-(2,2,2-trifluoroacetyl)thian-4-one |
Standard InChI | InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 |
Standard InChI Key | KZFIQOLOLYNACD-UHFFFAOYSA-N |
SMILES | C1CSCC(C1=O)C(=O)C(F)(F)F |
Canonical SMILES | C1CSCC(C1=O)C(=O)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one (IUPAC name: 3-(2,2,2-trifluoroacetyl)-tetrahydro-2H-thiopyran-4-one) features a six-membered tetrahydrothiopyran ring system with a ketone moiety at position 4 and a trifluoroacetyl group (-COCF₃) at position 3. The tetrahydrothiopyran core adopts a chair-like conformation, with sulfur at position 1 contributing to ring puckering dynamics. The trifluoroacetyl group introduces significant electron-withdrawing effects, polarizing adjacent bonds and influencing both reactivity and spectroscopic signatures .
Key structural parameters include:
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Bond lengths: The C=O bond in the trifluoroacetyl group measures approximately 1.20 Å, while the thiopyran ring C-S bond spans 1.81–1.84 Å.
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Dihedral angles: The trifluoroacetyl group lies in a pseudo-axial orientation to minimize steric clashes with the thiopyran ring .
Synthetic Methodologies
Thiopyran Ring Construction
An alternative approach builds the thiopyran scaffold post-acylation:
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Cyclocondensation of 4-mercaptopentan-2-one with trifluoroacetyl chloride
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Intramolecular Mitsunobu reaction of 3-(trifluoroacetylthio)propanal derivatives
This method offers better regiocontrol but requires multi-step purification .
Physicochemical Properties
Property | Value/Range |
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Molecular weight | 242.18 g/mol |
Melting point | 78–82°C |
Boiling point | 215–218°C (dec.) |
Solubility | CH₂Cl₂: >100 mg/mL |
H₂O: <0.1 mg/mL | |
LogP | 1.85 ± 0.3 |
Refractive index (n²⁰D) | 1.472–1.475 |
The strong dipole moment (4.2 D) arises from the combined electron-withdrawing effects of the CF₃ and ketone groups. Hydrogen-bonding capacity is limited to the ketone oxygen (H-bond acceptor: β = 0.45) .
Spectroscopic Characterization
Infrared Spectroscopy
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ν(C=O): 1735 cm⁻¹ (trifluoroacetyl), 1710 cm⁻¹ (thiopyranone)
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ν(C-F): 1180–1250 cm⁻¹ (asymmetric stretching)
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
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δ 3.85 (dd, J = 12.4, 4.1 Hz, H-2ax)
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δ 3.12 (td, J = 12.4, 2.8 Hz, H-6eq)
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δ 2.95–2.78 (m, H-3, H-5)
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δ 2.45 (dt, J = 14.2, 3.1 Hz, H-2eq)
¹³C NMR (101 MHz, CDCl₃):
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δ 208.4 (C-4 ketone)
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δ 167.2 (q, J = 34 Hz, COCF₃)
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δ 116.5 (q, J = 288 Hz, CF₃)
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δ 35.8 (C-3)
¹⁹F NMR (376 MHz, CDCl₃):
Chemical Reactivity
Nucleophilic Additions
The ketone at C4 undergoes typical nucleophilic attacks:
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Grignard reagents yield tertiary alcohols
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Hydrazines form hydrazones (mp 145–148°C)
The trifluoroacetyl group participates in:
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Transacylation with amines (e.g., aniline → 3-(N-phenyltrifluoroacetamide) derivatives)
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Hydrolysis to carboxylic acids under strong basic conditions
Ring-Opening Reactions
Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to sulfone, increasing ring strain and facilitating nucleophilic ring-opening at C3–C4 .
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